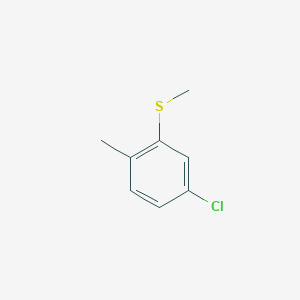

(5-Chloro-2-methylphenyl)(methyl)sulfane

Vue d'ensemble

Description

“(5-Chloro-2-methylphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H9ClS . It is a colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of “(5-Chloro-2-methylphenyl)(methyl)sulfane” involves the use of 5-chloro-2-methylaniline and dimethyl disulphide . The reaction is initiated with t-butyl nitrite, after which additional t-butyl nitrite and 5-chloro-2-methylaniline are added simultaneously . The mixture is stirred at room temperature for 2 hours and left to stand overnight .Molecular Structure Analysis

The InChI code for “(5-Chloro-2-methylphenyl)(methyl)sulfane” is 1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 . This indicates that the compound has a benzene ring with a chlorine atom and a methyl group attached to it, as well as a sulfane group .Physical And Chemical Properties Analysis

“(5-Chloro-2-methylphenyl)(methyl)sulfane” has a molecular weight of 172.68 . It is a solid or liquid at room temperature and should be stored in a dry environment .Applications De Recherche Scientifique

Organic Synthesis and Material Science

- Schiff Base Organic Compounds Synthesis : Schiff base organic compounds incorporating (5-chloro-2-sulfanylphenyl) structures exhibit notable fluorescence properties, relevant for material science applications. These compounds also show significant nonlinear optical properties (Kusmariya & Mishra, 2015).

- Polyimide Synthesis : (5-Chloro-2-methylphenyl)(methyl)sulfane derivatives contribute to the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, suitable for optical applications (Tapaswi et al., 2015).

Pharmacological and Biological Applications

- Anti-Helicobacter pylori Agents : Compounds derived from (5-chloro-2-methylphenyl)(methyl)sulfane scaffolds have demonstrated potent activity against the gastric pathogen Helicobacter pylori, highlighting their potential in developing new antimicrobial agents (Carcanague et al., 2002).

- Antibacterial Properties : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized using a (5-Chloro-2-methylphenyl)(methyl)sulfane-related compound, showed promising antibacterial activity against various bacterial strains (Siddiqui et al., 2014).

Chemical Analysis and Detection

- Sulfane Sulfur Detection : A near-infrared fluorescent probe was developed for the detection of sulfane sulfur in living cells, utilizing a derivative of (5-Chloro-2-methylphenyl)(methyl)sulfane. This probe facilitates the study of physiological and pathological functions of sulfane sulfur in biological systems (Han et al., 2018).

Safety and Hazards

“(5-Chloro-2-methylphenyl)(methyl)sulfane” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

4-chloro-1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJQMSZMALQQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methylphenyl)(methyl)sulfane | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420745.png)

![6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420746.png)

![Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)](/img/structure/B2420747.png)

![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)